molecular formula C11H7F7O2 B14490758 Methyl 4-(heptafluoropropyl)benzoate CAS No. 64299-47-4

Methyl 4-(heptafluoropropyl)benzoate

Cat. No.: B14490758
CAS No.: 64299-47-4
M. Wt: 304.16 g/mol
InChI Key: ZSBRRCNOXMTUAA-UHFFFAOYSA-N
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Description

Methyl 4-(heptafluoropropyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a heptafluoropropyl (-CF₂CF₂CF₃) group at the para position. This compound’s structure combines the ester functionality of methyl benzoate with a highly fluorinated alkyl chain, which imparts unique physicochemical properties such as enhanced thermal stability, chemical inertness, and lipophilicity.

Properties

CAS No.

64299-47-4

Molecular Formula

C11H7F7O2

Molecular Weight

304.16 g/mol

IUPAC Name

methyl 4-(1,1,2,2,3,3,3-heptafluoropropyl)benzoate

InChI

InChI=1S/C11H7F7O2/c1-20-8(19)6-2-4-7(5-3-6)9(12,13)10(14,15)11(16,17)18/h2-5H,1H3

InChI Key

ZSBRRCNOXMTUAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(heptafluoropropyl)benzoate typically involves the esterification of 4-(heptafluoropropyl)benzoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid . The reaction conditions usually involve heating the reactants under reflux to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and catalysts ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(heptafluoropropyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Hydrolysis: 4-(heptafluoropropyl)benzoic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzoates depending on the reagent used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(heptafluoropropyl)benzoate with structurally related benzoate esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Property Variations

Fluorinated and halogenated substituents significantly influence molecular behavior. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) log P (Estimated) Key Properties/Applications
This compound -CF₂CF₂CF₃ ~278.1* 4.2–5.0† High thermal stability; potential use in fluoropolymers or specialty solvents
Methyl 4-(4-fluorophenyl)benzoate (C4)‡ -C₆H₄F 260.3 3.1 Pharmaceutical intermediate; moderate lipophilicity
Methyl 4-(trifluoromethyl)benzoate (C7)‡ -CF₃ 234.1 2.8 Drug synthesis; enhanced metabolic stability
Bromopropylate () -Br, -C₆H₄Br 428.1 5.5 Acaricide; high log P aids lipid membrane penetration
Methyl 4-hydroxybenzoate () -OH 152.2 1.5 Preservative; water-soluble due to polar -OH group

*Calculated based on formula C₁₁H₇F₇O₂.
†Estimated using fragment contribution methods (fluorine atoms increase log P by ~0.25–0.3 per -CF₂ group).
‡Derivatives from with modified substituents.

  • Lipophilicity: The heptafluoropropyl group’s strong electron-withdrawing nature and hydrophobicity result in a higher log P compared to smaller fluorinated (e.g., -CF₃) or non-fluorinated substituents. This property enhances membrane permeability but may reduce aqueous solubility, limiting biological applications without formulation aids .
  • Thermal and Chemical Stability : Perfluorinated chains like -CF₂CF₂CF₃ confer superior resistance to hydrolysis and thermal degradation compared to brominated or chlorinated analogs (e.g., bromopropylate), making the compound suitable for high-performance materials .
  • Synthetic and Characterization Challenges : Crystallization in ethyl acetate (common for analogs in ) may be less effective for this compound due to increased molecular rigidity and fluorine’s steric effects. Characterization via ¹⁹F NMR and HRMS would be critical, as fluorine’s spin-½ nucleus complicates ¹H/¹³C NMR interpretation .

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